molecular formula C15H8ClN3O3S B2508897 N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide CAS No. 921906-44-7

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide

Cat. No.: B2508897
CAS No.: 921906-44-7
M. Wt: 345.76
InChI Key: YDJWGXIRVMJKIM-UHFFFAOYSA-N
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Description

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H8ClN3O3S and its molecular weight is 345.76. The purity is usually 95%.
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Scientific Research Applications

Antitubercular Activity

Compounds structurally related to the query molecule have been evaluated for their antitubercular activity against various strains of Mycobacterium tuberculosis. Modifications of the isoniazid structure, incorporating oxadiazole derivatives, showed significant activity against both drug-susceptible and drug-resistant strains of tuberculosis. These findings underscore the potential of oxadiazole derivatives in designing new antitubercular agents with enhanced efficacy and reduced resistance (Asif, 2014).

Pharmacological Properties of Oxadiazole

The oxadiazole core is noted for its wide range of pharmacological properties. As bioisosteres of carboxylic acids, carboxamides, and esters, 1,3,4-oxadiazole containing molecules have been extensively explored for their therapeutic potentials, including antiviral, analgesic, anti-inflammatory, antitumor, and antioxidant activities. This highlights the versatility of oxadiazole derivatives in drug discovery and development (Rana, Salahuddin, & Sahu, 2020).

Supramolecular Chemistry Applications

Benzofuran derivatives have been evaluated for their applications in supramolecular chemistry, demonstrating the capability to form one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. This property is of particular interest for nanotechnology, polymer processing, and biomedical applications, showcasing the multifunctional nature of benzofuran as a building block in material science (Cantekin, de Greef, & Palmans, 2012).

Synthetic Medicinal Chemistry

Oxadiazole and benzofuran derivatives are critical in synthetic medicinal chemistry, where they serve as key intermediates in the synthesis of heterocyclic compounds with potential therapeutic applications. Their role in facilitating the synthesis of complex molecules underscores their importance in drug design and discovery processes (Petrov & Androsov, 2013).

Natural Product Synthesis and Bioactivity

Benzofuran compounds, derived from natural sources, exhibit a wide array of biological activities, including antitumor, antibacterial, and antiviral effects. The synthesis of benzofuran derivatives, leveraging unique methodologies such as free radical cyclization, highlights the ongoing research in developing natural product-based therapeutics (Miao et al., 2019).

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3O3S/c16-12-6-5-11(23-12)13(20)17-15-19-18-14(22-15)10-7-8-3-1-2-4-9(8)21-10/h1-7H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJWGXIRVMJKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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